molecular formula C9H8BrFO2 B12065075 (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane

(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane

Cat. No.: B12065075
M. Wt: 247.06 g/mol
InChI Key: ASSVNPJYYSBDGR-SSDOTTSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane typically involves the reaction of 4-bromo-3-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc bromide can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various ether or amine derivatives .

Scientific Research Applications

(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and alter biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an oxirane ring and a phenoxy group with bromine and fluorine substituents.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8BrFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1

InChI Key

ASSVNPJYYSBDGR-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC(=C(C=C2)Br)F

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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